molecular formula C9H14FNO2 B15363261 methyl (2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

methyl (2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

Cat. No.: B15363261
M. Wt: 187.21 g/mol
InChI Key: FSIUNPRMYQMELM-VXNVDRBHSA-N
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Description

Methyl (2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolizine core substituted with a fluorine atom at the 2-position and a methyl ester group at the 8-position. Its stereochemistry ((2R,8R)) distinguishes it from closely related isomers, such as the (2R,8S)-configured hydrochloride salt (CAS: 2840530-19-8), which has a carboxylic acid group instead of an ester .

Properties

Molecular Formula

C9H14FNO2

Molecular Weight

187.21 g/mol

IUPAC Name

methyl (2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

InChI

InChI=1S/C9H14FNO2/c1-13-8(12)9-3-2-4-11(9)6-7(10)5-9/h7H,2-6H2,1H3/t7-,9-/m1/s1

InChI Key

FSIUNPRMYQMELM-VXNVDRBHSA-N

Isomeric SMILES

COC(=O)[C@]12CCCN1C[C@@H](C2)F

Canonical SMILES

COC(=O)C12CCCN1CC(C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Salts

The (2R,8S)-configured hydrochloride salt (C₈H₁₃ClFNO₂, MW: 209.65) differs from the target compound in both stereochemistry and functional groups. The carboxylic acid moiety in the salt form enhances water solubility compared to the methyl ester, which is typically more lipophilic . Such differences influence bioavailability and drug delivery strategies.

Pyrrolidine/Pyrrolizine Derivatives

  • Methyl (2R)-1-(1-carbamoyl-1-methyl-1-ethyl)-pyrrolidine-2-carboxylate (C₁₀H₁₈N₂O₃, MW: 214.26): This monocyclic pyrrolidine derivative lacks the fused bicyclic structure of pyrrolizine. Its carbamoyl substituent contrasts with the fluorine in the target compound, likely reducing electronegativity and altering binding interactions .
  • Methylrel-(2aR,8bR)-2a,8b-Dihydro-3-oxo-1-phenyl-3H-benzo[b]cyclobuta[d]pyran-2a-carboxylate : A benzo-fused cyclobuta-pyran derivative with a phenyl group. While unrelated in core structure, its synthesis via advanced NMR and MS characterization parallels methodologies applicable to the target compound .

Indolizine and Related Bicyclic Systems

Compounds like methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS: 116993-42-1, similarity score: 0.98) share a bicyclic framework but replace fluorine with hydroxy and oxo groups.

Benzoxazine and Fluoroquinolone-Related Compounds

  • Ofloxacin N-Oxide Hydrochloride: A fluoroquinolone impurity with a benzoxazine core (C₁₉H₂₁FN₄O₄, MW: 404.39). Its extended conjugation and piperazine moiety contrast with the compact pyrrolizine system, highlighting divergent therapeutic applications (antibiotic vs.
  • Epoxy-containing pyrrolo-oxazine derivatives (e.g., 4-{6-(4-Fluorophenyl)-7,8-epoxy...): These complex structures incorporate phenyl and epoxy groups, introducing steric bulk and reactivity distinct from the simpler pyrrolizine scaffold .

Structural and Physicochemical Comparison Table

Compound Name Molecular Weight Core Structure Key Substituents Functional Groups Notable Properties
Methyl (2R,8R)-2-fluoro-hexahydropyrrolizine-8-carboxylate 201.20* Pyrrolizine 2-F, 8-COOCH₃ Ester, Fluorine High lipophilicity (ester)
(2R,8S)-2-fluoro-hexahydropyrrolizine-8-carboxylic acid hydrochloride 209.65 Pyrrolizine 2-F, 8-COOH Carboxylic acid, Salt Enhanced solubility (salt form)
Methyl (2R)-1-(1-carbamoyl-1-methyl-ethyl)-pyrrolidine-2-carboxylate 214.26 Pyrrolidine 2-COOCH₃, 1-carbamoyl Ester, Carbamoyl Lower metabolic stability (non-fluorine)
Methyl 7-hydroxy-5-oxo-tetrahydroindolizine-8-carboxylate 211.18 Indolizine 7-OH, 5-oxo, 8-COOCH₃ Ester, Hydroxy, Oxo Polar due to OH/Oxo groups
Ofloxacin N-Oxide Hydrochloride 404.39 Benzoxazine 6-carboxy, 9-F, piperazine N-oxide Carboxylic acid, Fluorine Antibiotic activity (broad-spectrum)

*Calculated for C₉H₁₂FNO₂ (assuming methyl ester replaces HCl in ).

Key Research Findings

Fluorine Substitution: Fluorine at the 2-position enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., hydroxy/oxo-substituted indolizines) .

Stereochemical Impact : The (2R,8R) configuration may confer unique binding interactions compared to (2R,8S) isomers, as seen in receptor-ligand docking studies for related bicyclic systems .

Synthetic Feasibility : Methods for analogous compounds (e.g., boronic acid cross-coupling in ) suggest viable routes for modifying the pyrrolizine core .

Notes and Considerations

  • Stereochemistry: The (2R,8R) configuration is critical for activity; even minor stereochemical changes (e.g., 8S) may drastically alter pharmacological profiles .
  • Fluorine’s Role: Fluorine’s electronegativity and small atomic radius optimize interactions with hydrophobic enzyme pockets, a strategy validated in fluoroquinolones .

Q & A

Q. What methodologies quantify trace impurities in compliance with pharmacopeial standards?

  • Methodological Answer : Implement a validated LC-MS/MS protocol with reference standards (e.g., ’s Impurity E). Use a calibration curve spanning 0.1–5% impurity levels. Include system suitability tests (e.g., tailing factor <2.0) per Pharmacopeial Forum guidelines .

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